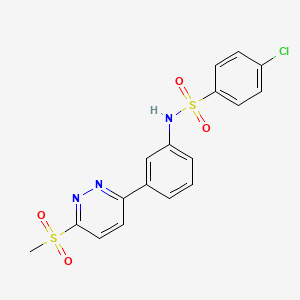

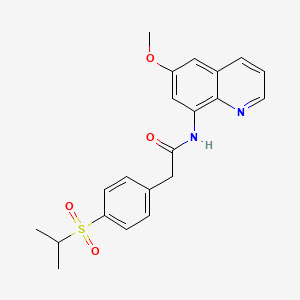

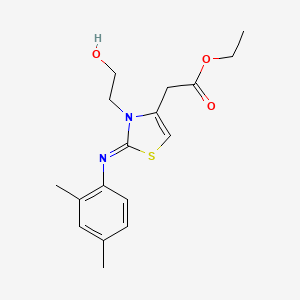

![molecular formula C19H15F3N4O2S2 B2480161 N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide CAS No. 392296-89-8](/img/structure/B2480161.png)

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds related to "N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide" involves multi-step chemical processes that may include the formation of thiadiazole rings, amidation reactions, and modifications of phenylacetamide structures. For example, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfides as glutaminase inhibitors involves structure-activity relationship studies to improve drug-like properties, indicating the complexity and specificity required in the synthesis of similar compounds (Shukla et al., 2012).

Aplicaciones Científicas De Investigación

Pharmacological Evaluation and Drug Design

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures related to the compound , have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors play a critical role in cancer research by targeting cancer metabolism, with specific analogs showing improved solubility and potency compared to BPTES, highlighting their potential in therapeutic applications (Shukla et al., 2012).

Antimicrobial Activity

Several studies have synthesized and evaluated derivatives of the thiadiazole compound for their antimicrobial activity. For instance, new thiazolidin-4-one derivatives demonstrated potent in vitro antibacterial activity against various bacterial strains, suggesting the potential of these compounds in developing new antimicrobial agents (Baviskar et al., 2013).

Inhibitors in Cancer Research

Research on the hybridization of pharmacophores incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties has yielded compounds with promising anticancer properties. The design of such molecules is guided by their potential to act as drug-like small molecules, with specific studies focusing on the synthesis strategies and evaluation of their anticancer activity in vitro (Yushyn et al., 2022).

Synthesis and Characterization of Derivatives

The synthesis and evaluation of new derivatives incorporating the thiadiazole moiety have been extensively studied for various biological activities, including antimicrobial and anticonvulsant activities. These studies provide insights into the structural-activity relationships that govern the biological efficacy of these compounds, offering pathways for the development of new therapeutic agents (Küçükgüzel et al., 2013).

Exploration of Chemical Properties

The versatility of compounds related to N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in synthesizing various heterocyclic compounds showcases the breadth of chemical exploration. These efforts have led to the development of novel compounds with potential applications in drug development and materials science, emphasizing the significance of understanding the chemical properties and reactivity of such compounds (Boechat et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is DNA , specifically the minor groove of the DNA duplex . This interaction with DNA is crucial for its biological activity.

Mode of Action

The compound interacts with its target, the minor groove of the DNA duplex, by forming a stable complex . This interaction is facilitated by the compound’s strong binding affinity, with a binding constant (Kb) of 1 × 10^5 M^−1 . The compound’s interaction with DNA results in static quenching , with a quenching constant (Kq) of 5.86 ± 0.11 × 10^12 M^−1 s^−1 .

Result of Action

The result of the compound’s action is the formation of a stable complex with the minor groove of the DNA duplex . This interaction can influence DNA-related processes, potentially leading to changes in cell function. The exact molecular and cellular effects would depend on the specific context and environment in which the compound is acting.

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with DNA and its overall biological activity. For instance, the compound’s interaction with calf thymus DNA was studied at a physiological temperature of 37 °C .

Propiedades

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O2S2/c20-19(21,22)13-8-4-5-9-14(13)23-16(28)11-29-18-26-25-17(30-18)24-15(27)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWAYSKWVQUTSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

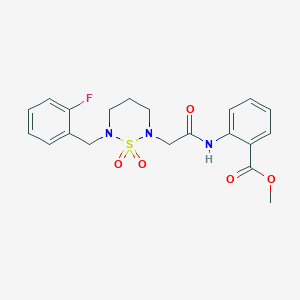

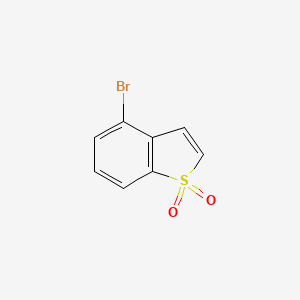

![N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2480083.png)

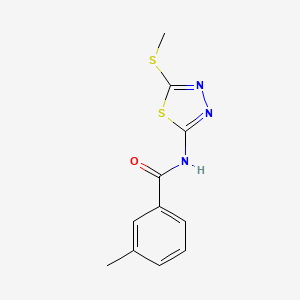

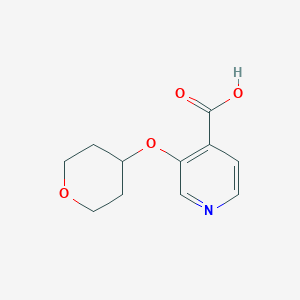

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)

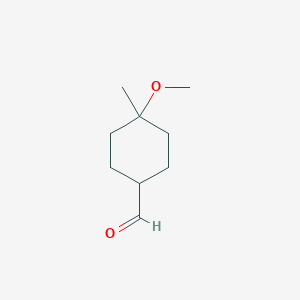

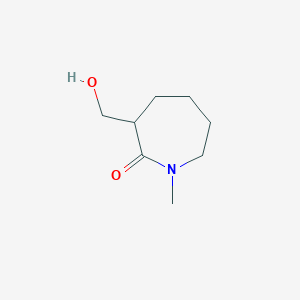

![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)

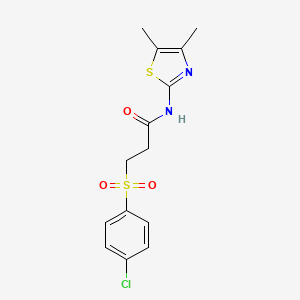

![2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine](/img/structure/B2480096.png)